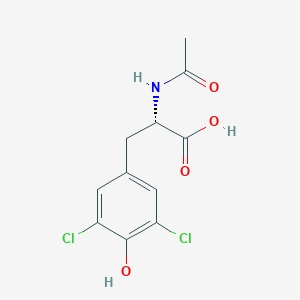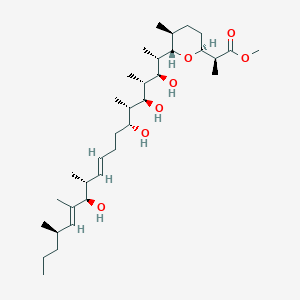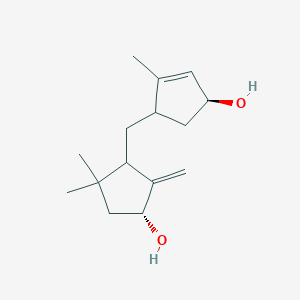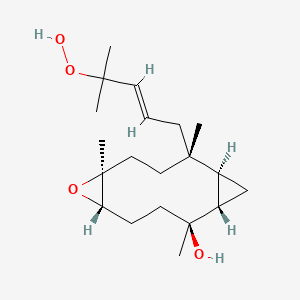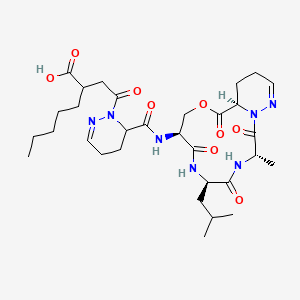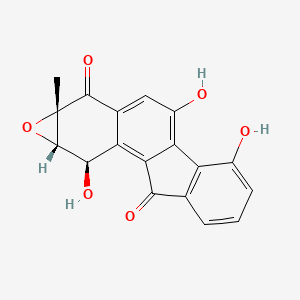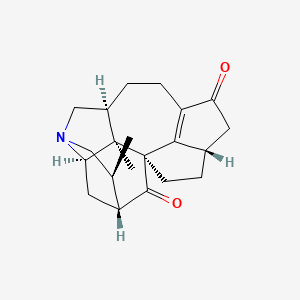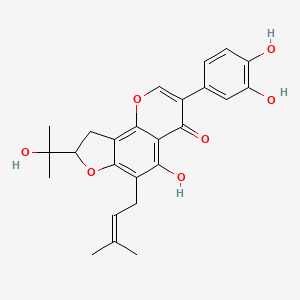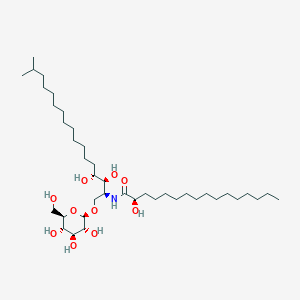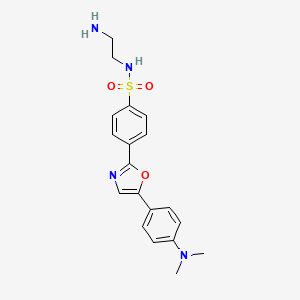
Dapoxyl (2-aminoethyl)sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapoxyl (2-aminoethyl)sulfonamide is a sulfonamide and a member of 1,3-oxazoles. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Zinc Biosensing
Dapoxyl (2-aminoethyl)sulfonamide has been utilized in the field of biosensing, particularly for zinc detection. Thompson, Maliwal, and Zeng (2000) demonstrated that Dapoxyl sulfonamide can dramatically increase and shift its emission when binding to holocarbonic anhydrase II. This characteristic makes it suitable for quantitating free Zn(II) in picomolar ranges, which is significant for zinc biosensing applications (Thompson, Maliwal, & Zeng, 2000).
Fluorescent Molecular Probes
Dapoxyl sulfonic acid, a derivative of this compound, has been characterized as a water-soluble fluorescent solvatochromic dye. Diwu et al. (2000) reported that its strong environment-sensitive fluorescence is beneficial for studying various biological events and processes. Its properties like long emission wavelength, large extinction coefficient, high fluorescence quantum yield, and excellent photostability make it a potential candidate for biological applications (Diwu, Zhang, Klaubert, & Haugland, 2000).
Selective Recognition of ATP
Bojtár et al. (2017) explored the use of Dapoxyl sodium sulfonate in the selective recognition of adenosine-5′-triphosphate (ATP) through a pillararene-based fluorescent indicator displacement assay. This study signifies the potential of Dapoxyl sulfonamide in the field of molecular recognition, particularly for ATP (Bojtár, Kozma, Szakács, Hessz, Kubinyi, & Bitter, 2017).
pH-Dependent Recognition in Food Additives
The pH-dependent complexation of Dapoxyl sodium sulfonate with 2-hydroxypropyl beta-cyclodextrin was studied by Pal et al. (2016). They focused on the fluorescence enhancement observed upon binding at different pH values, which enabled the evaluation of binding affinity of Dapoxyl sodium sulfonate. This research opens avenues for Dapoxyl sulfonamide in the assessment of food additives (Pal, Chandra, Mallick, & Koner, 2016).
Propriétés
Formule moléculaire |
C19H22N4O3S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H22N4O3S/c1-23(2)16-7-3-14(4-8-16)18-13-21-19(26-18)15-5-9-17(10-6-15)27(24,25)22-12-11-20/h3-10,13,22H,11-12,20H2,1-2H3 |
Clé InChI |
MYLMURYPGCSIQM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


